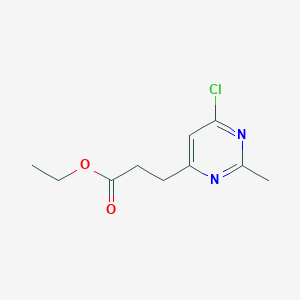

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-3-15-10(14)5-4-8-6-9(11)13-7(2)12-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVANHJOPDORPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=NC(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate typically involves the reaction of 6-chloro-2-methylpyrimidine with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Various substituted pyrimidine derivatives.

Hydrolysis: 3-(6-chloro-2-methylpyrimidin-4-yl)propanoic acid.

Reduction: 3-(6-chloro-2-methylpyrimidin-4-yl)propanol.

Scientific Research Applications

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-[2-(6-Chloropyrimidin-4-yloxy)Phenyl]-3,3-Dimethoxypropionate

This compound () shares the 6-chloropyrimidinyl core but incorporates a phenyloxy group at position 4 and a dimethoxypropionate ester. The patent describes its synthesis via a catalytic process optimized for scalability and purity, suggesting advantages in industrial applications .

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

In , the thietane-oxy and thioether groups replace the chloro and propanoate moieties of the target compound. The thioether linkage may also confer resistance to enzymatic hydrolysis compared to ester groups .

Ethyl 2-Formyl-3-Oxo-3-Phenylpropanoate

This derivative () features a formyl group and a phenyl-substituted ketone, diverging significantly from the pyrimidine core of the target compound. However, its ethyl propanoate backbone highlights the role of ester groups in modulating lipophilicity and bioavailability, a property shared with the target molecule .

Research Findings and Implications

- Agrochemical Potential: The chloro-pyrimidine scaffold (common to the target compound and ) is frequently associated with herbicidal and fungicidal activity. The target’s methyl group may reduce metabolic degradation compared to bulkier substituents .

- Synthetic Flexibility: and highlight strategies for heterocyclic diversification, suggesting that the target compound’s propanoate chain could be replaced with thioethers or ketones to tune bioactivity .

- Structural Insights : Crystallographic tools like SHELX () could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 256.7 g/mol. The presence of both the chloro and ethyl groups enhances its reactivity and biological potential.

Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate is believed to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The compound may inhibit key enzymes related to DNA replication and repair, which can lead to cytotoxic effects in cancer cells. Additionally, it has been shown to modulate various cellular pathways, making it a candidate for further drug development.

Biological Activity

Research indicates that Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects typically range between 5 µM to 15 µM, indicating moderate potency.

- Antimicrobial Properties : Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate has demonstrated antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at concentrations ranging from 10 µg/mL to 50 µg/mL.

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of specific enzymes related to metabolic pathways involved in cancer progression, further supporting its potential as a therapeutic agent.

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that treatment with Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells by approximately 30% at a concentration of 10 µM.

- Antimicrobial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The results from disk diffusion assays indicated clear zones of inhibition measuring up to 20 mm for S. aureus at a concentration of 50 µg/mL.

Data Tables

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized through nucleophilic addition or esterification reactions. For example, analogous compounds (e.g., ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate) are synthesized using base-catalyzed reactions (e.g., sodium ethoxide) to facilitate nucleophilic attack on acrylate derivatives . Key parameters include:

- Catalysts : Acid catalysts (e.g., H₂SO₄) for esterification or bases for nucleophilic addition.

- Temperature : Elevated temperatures (60–80°C) to drive reaction completion.

- Purification : Recrystallization or column chromatography to isolate high-purity products.

Yield optimization requires monitoring reaction progress via TLC or HPLC to minimize side products.

Q. How can spectroscopic techniques (NMR, MS) characterize Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate, and what structural features should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on signals for the pyrimidine ring (e.g., aromatic protons at δ 8.5–9.0 ppm), methyl groups (δ 2.5–3.0 ppm), and ester carbonyl (δ 170–175 ppm). Compare with analogs like ethyl 3-(4-chloro-3-methylpyrazol-1-yl)propanoate to confirm substituent positions .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of the chloro-methylpyrimidine moiety.

Cross-validation with elemental analysis ensures correct empirical formula .

Advanced Research Questions

Q. What role does the 6-chloro-2-methylpyrimidin-4-yl moiety play in the compound’s reactivity and biological interactions?

- Methodological Answer : The chloro-methylpyrimidine group enhances electrophilicity, enabling nucleophilic substitution or cross-coupling reactions. Comparative studies with non-chlorinated analogs (e.g., ethyl 3-(pyridin-4-yl)propanoate) reveal reduced reactivity, highlighting the importance of chlorine in stabilizing transition states . In biological systems, this moiety may interact with enzyme active sites (e.g., kinases or reductases) via halogen bonding, as seen in lignin deconstruction studies using chloro-aromatic compounds .

Q. How can researchers resolve contradictions in data when determining the compound’s mechanism of action?

- Methodological Answer : Contradictions often arise from incomplete analytical datasets. A multi-technique approach is critical:

- HSQC NMR : Maps proton-carbon correlations to verify structural integrity .

- GC-FID/MS : Quantifies monomeric byproducts to track degradation or side reactions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets, reconciling discrepancies between in vitro and in silico results .

Statistical tools (e.g., PCA) can identify outliers in datasets, ensuring robust conclusions.

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability (e.g., GROMACS).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophilic residues .

- QSAR Modeling : Correlate structural features (e.g., Cl substituent position) with bioactivity using datasets from analogs like pyrazole derivatives .

Cross-referencing with crystallographic data (e.g., SHELX-refined structures) improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.